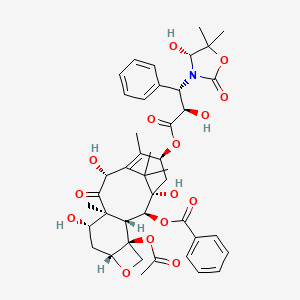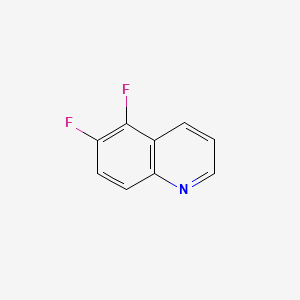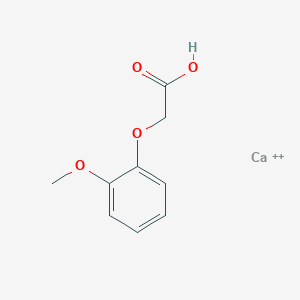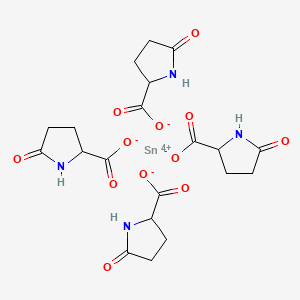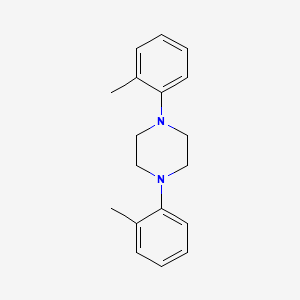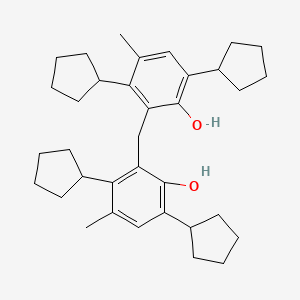
Dodecyl isooctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecyl isooctanoate is an ester compound formed from dodecyl alcohol and isooctanoic acid. It is commonly used in various industrial applications due to its unique chemical properties, such as its ability to act as a lubricant, emollient, and surfactant. This compound is known for its stability and low toxicity, making it suitable for use in cosmetics, personal care products, and other formulations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dodecyl isooctanoate is typically synthesized through esterification, where dodecyl alcohol reacts with isooctanoic acid in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction mixture is then purified through distillation to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is conducted at elevated temperatures, typically around 150-200°C, to accelerate the esterification process. After the reaction is complete, the product is purified through distillation and other separation techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Dodecyl isooctanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and alcohols can be used to substitute the ester group.
Major Products Formed
Oxidation: Dodecanoic acid and isooctanoic acid.
Reduction: Dodecyl alcohol and isooctanoic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dodecyl isooctanoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Utilized in the development of drug delivery systems and topical formulations.
Industry: Acts as a lubricant, emollient, and surfactant in various industrial processes.
Mecanismo De Acción
The mechanism of action of dodecyl isooctanoate is primarily based on its ability to interact with lipid membranes and proteins. It can penetrate lipid bilayers, enhancing the permeability and fluidity of the membrane. This property makes it useful in drug delivery systems, where it facilitates the transport of active ingredients across biological membranes. Additionally, its surfactant properties allow it to reduce surface tension, aiding in the emulsification and dispersion of other compounds.
Comparación Con Compuestos Similares
Similar Compounds
Dodecyl acetate: Another ester with similar emollient and surfactant properties.
Isooctyl palmitate: An ester used in cosmetics and personal care products for its moisturizing properties.
Sodium dodecyl sulfate: A surfactant with strong detergent properties, commonly used in laboratory and industrial applications.
Uniqueness
Dodecyl isooctanoate stands out due to its balanced combination of stability, low toxicity, and versatile applications. Unlike sodium dodecyl sulfate, which is primarily used for its strong detergent properties, this compound is favored for its emollient and lubricating properties, making it more suitable for use in personal care products and cosmetics.
Propiedades
Número CAS |
84878-26-2 |
|---|---|
Fórmula molecular |
C20H40O2 |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
dodecyl 6-methylheptanoate |
InChI |
InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-12-15-18-22-20(21)17-14-13-16-19(2)3/h19H,4-18H2,1-3H3 |
Clave InChI |
FPNFNZQZOKNVTP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC(=O)CCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



